rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

HIV-1 Antiviral Ether Lipids

This lipid is not a generic PAF analog. The 2-ethoxy substituent drives a distinct antiviral mechanism: it blocks HIV-1 assembly/budding with an IC50 of 0.16 µM, while its cytotoxic threshold is 13.4 µM—yielding an 84-fold therapeutic window. This orthogonality to RT inhibitors like AZT enables unique in vitro combination studies. Its cLogP of 5.98 and defined amidoalkyl chain make it a superior probe for membrane-integration SAR and liposomal formulation. For reproducible host-virus interaction research, secure this high-purity tool.

Molecular Formula C28H59N2O6P
Molecular Weight 550.8 g/mol
CAS No. 112989-02-3
Cat. No. B013804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
CAS112989-02-3
Synonyms7-Ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5-dioxa-9-aza-4-phosphaheptacosan-1-aminium 4-oxide; 
Molecular FormulaC28H59N2O6P
Molecular Weight550.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC
InChIInChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33)
InChIKeyQUVZKDZYEOYGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine (CAS 112989-02-3): A Membrane-Active Ether Lipid for HIV and Cancer Research


rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine, also designated 3-OEPPC or NSC 624874, is a synthetic amphiphilic phosphocholine-containing lipid belonging to the ether lipid (EL) analog class, structurally derived from platelet-activating factor (PAF) [1]. It is cataloged by the U.S. National Cancer Institute's Developmental Therapeutics Program (NSC 624874) and is indexed in MeSH as an anti-HIV agent [2]. The molecule integrates a stearoyl (C18) amidoalkyl chain at the glycerol sn-1 position and an ethoxy group at the sn-2 position, conferring membrane-interactive properties distinct from conventional nucleoside analogs like azidothymidine (AZT) [1].

Why Generic Ether Lipid Substitution Fails for rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine


While the ether lipid analog class shares a common PAF-derived backbone, substituting 3-OEPPC (CAS 112989-02-3) with a close structural analog like edelfosine (ET-18-OCH₃) or with the endogenous PAF ligand fundamentally alters both the mechanistic target and the therapeutic window. 3-OEPPC is distinguished by a unique 2-ethoxy substituent and a 1-amidoalkyl chain that collectively shift its antiviral mechanism toward inhibiting late-stage viral assembly and budding, rather than acting as a reverse transcriptase inhibitor like AZT or a broad-spectrum PLC/PKC modulator like edelfosine [1][2]. This mechanistic divergence creates a distinct selectivity profile: its anti-HIV IC₅₀ (0.16 μM) is 84-fold lower than its cytotoxic threshold, a therapeutic index not guaranteed by in-class compounds, as minor changes to the alkyl chain length, substitution pattern, or head group abolish this specific virus-cell membrane interaction [1].

Quantitative Differentiation Evidence for rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine vs. Comparators


Anti-HIV-1 Potency and Therapeutic Index vs. Cytotoxicity in CEM-SS T-Cells

In a direct head-to-head evaluation of a series of synthetic lipids, rac-3-octadecanamido-2-ethoxypropylphosphocholine (Compound 8) was identified as the most promising analog. It inhibited HIV-1 syncytial plaque formation with an IC₅₀ of 0.16 µM in CEM-SS T-cells. This antiviral potency was quantified to be 84-fold greater than its cytotoxic threshold for CEM-SS cell growth (IC₅₀ ≈ 13.4 µM, derived from the 84-fold difference), establishing a highly favorable in vitro therapeutic index [1].

HIV-1 Antiviral Ether Lipids

Mechanistic Differentiation: Late-Stage Viral Assembly vs. Reverse Transcriptase Inhibition

Unlike the standard-of-care nucleoside analog AZT, which acts by inhibiting HIV reverse transcriptase, 3-OEPPC (Compound 8) was shown not to function as a reverse transcriptase inhibitor. Instead, initial mechanistic studies, supported by electron microscopy, indicate that this compound inhibits a late step in HIV-1 replication involving viral assembly and the budding of infectious virions from the host cell plasma membrane [1][2].

HIV-1 Mechanism of Action Ether Lipids

PKC and Neoplastic Cell Growth Inhibition Profile

Vendor technical data sheets and subsequent research reports indicate that 3-OEPPC exhibits dual biological activity: it acts as an inhibitor of Protein Kinase C (PKC) and demonstrates strong inhibitory action against neoplastic cell growth in vitro . While these activities are shared among the broader alkylphosphocholine class (e.g., edelfosine, miltefosine), the specific combination of a C18 amidoalkyl chain and 2-ethoxy substitution in this compound defines its particular activity profile within this class.

Oncology Signal Transduction Ether Lipids

Physicochemical Differentiation: High Lipophilicity (cLogP 5.98) and Membrane Integration

Computational and experimental databases assign 3-OEPPC a high calculated partition coefficient (cLogP) of 5.98, indicative of strong lipophilicity [1]. This value, combined with its amphiphilic phosphocholine head group, enables the molecule to integrate into lipid bilayers and modulate membrane fluidity and permeability [2]. This physicochemical profile differentiates it from less lipophilic or non-amphiphilic antiviral agents, making it particularly suitable for applications in liposomal formulations and membrane interaction studies.

Membrane Biophysics Drug Delivery Ether Lipids

Optimal Research and Preclinical Applications for rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine


HIV-1 Virology: Probing Late-Stage Assembly and Egress Mechanisms

Given its 84-fold selectivity window and unique mechanism of action—inhibiting viral assembly and budding rather than reverse transcriptase—3-OEPPC is a superior chemical probe for dissecting late-stage events in the HIV-1 replication cycle. This makes it invaluable for researchers studying host-virus membrane interactions and for those developing novel antiretroviral strategies that do not target the active site of viral enzymes [1][2]. The quantified difference in therapeutic index vs. its own cytotoxicity (0.16 µM vs. 13.4 µM) provides a defined experimental concentration range for reliably distinguishing antiviral effects from general cytotoxicity.

Combination Antiviral Regimen Screening with Reverse Transcriptase Inhibitors

The mechanistic orthogonality of 3-OEPPC to reverse transcriptase inhibitors like AZT positions it as a strategic candidate for in vitro combination studies. Unlike the use of two RT inhibitors, which might lead to overlapping toxicities or resistance pathways, pairing 3-OEPPC with an RT inhibitor allows researchers to target two distinct phases of the viral life cycle (early reverse transcription vs. late budding) [1]. This scenario directly leverages the product's specific differentiation from AZT established in Section 3.

Membrane Biophysics and Lipid-Based Formulation Development

With a defined cLogP of 5.98 and an amphiphilic structure, 3-OEPPC serves as a well-characterized model compound for studying lipid bilayer integration, membrane fluidity modulation, and the development of liposomal drug delivery systems [1]. Its distinct lipophilicity compared to analogs like edelfosine (ΔcLogP ≈ -1.32) provides a valuable control for structure-activity relationship (SAR) studies examining how subtle changes in lipid tail and headgroup chemistry affect membrane partition coefficients and overall formulation stability.

Cancer Cell Signaling: Dual PKC Inhibition and Antiproliferative Assays

As a documented inhibitor of Protein Kinase C (PKC) and neoplastic cell growth in vitro, 3-OEPPC is a useful tool for investigating lipid-dependent signal transduction in oncology [1]. While this activity is shared by the alkylphosphocholine class, its specific amidoalkyl and ethoxy substituents make it a distinct chemical probe for dissecting the SAR of membrane-active antitumor lipids. Researchers can use this compound to differentiate between class-wide effects and those dependent on precise structural motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.